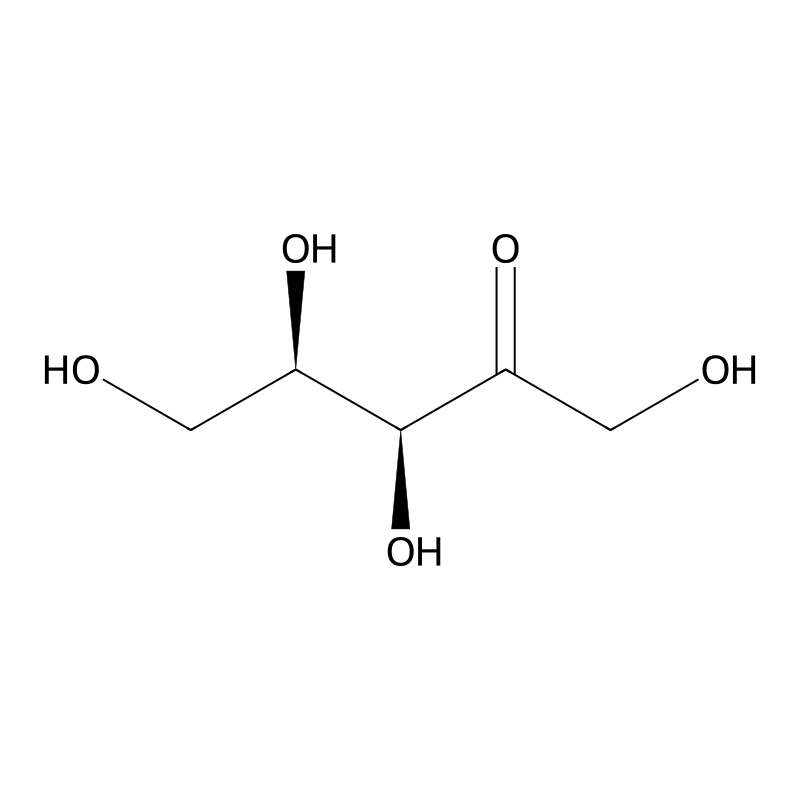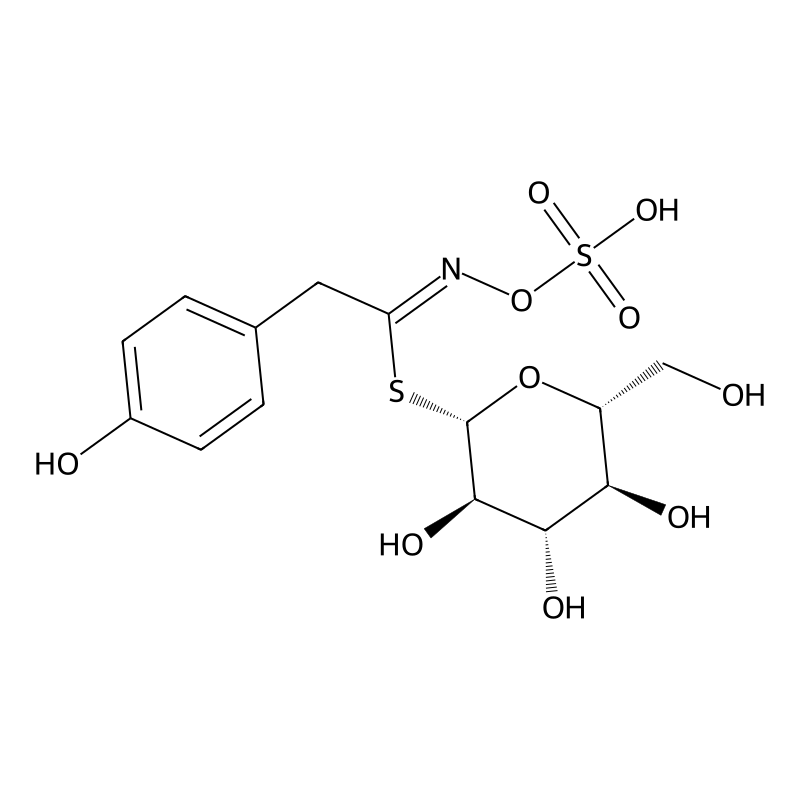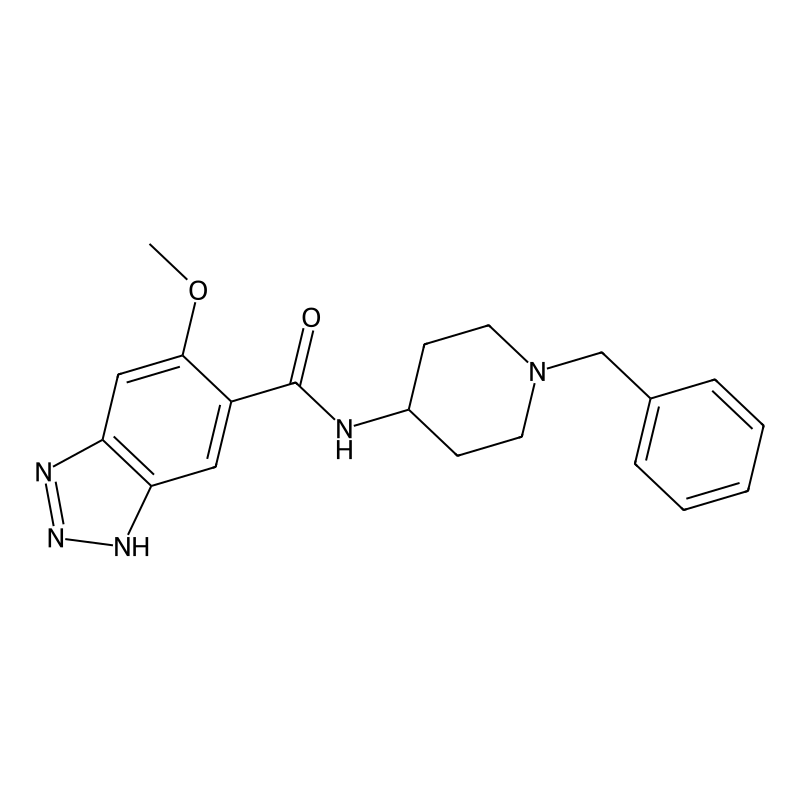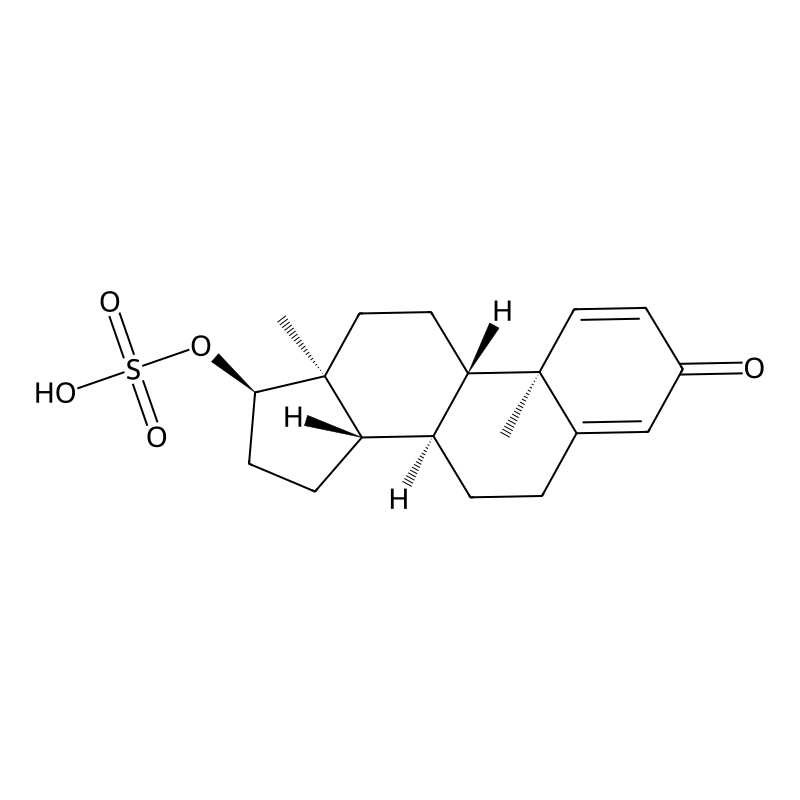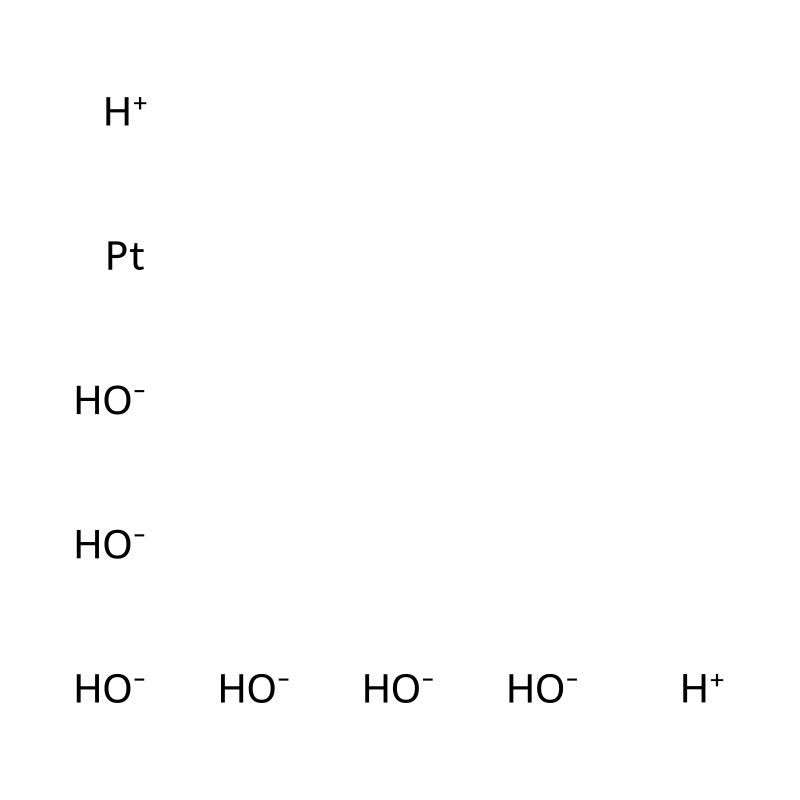3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
Catalog No.
S518640
CAS No.
76684-34-9
M.F
C16H12Cl2N2O
M. Wt
319.2 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
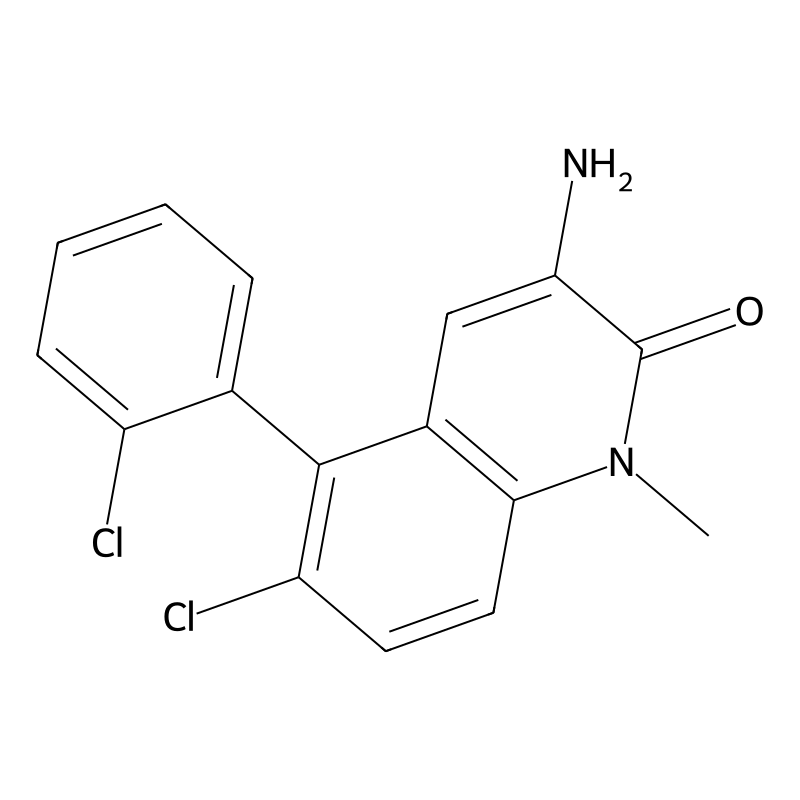
Content Navigation
CAS Number
76684-34-9
Product Name
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
IUPAC Name
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one
Molecular Formula
C16H12Cl2N2O
Molecular Weight
319.2 g/mol
InChI
InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)15(9-4-2-3-5-11(9)17)10(14)8-13(19)16(20)21/h2-8H,19H2,1H3
InChI Key
CUHSUPOXQHQJPB-UHFFFAOYSA-N
SMILES
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl
Solubility
Soluble in DMSO
Synonyms
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one, aminoquinolone
Canonical SMILES
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl
Description
The exact mass of the compound 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one is 318.0327 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
Purity
>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
XLogP3
3.9
Exact Mass
318.0327
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Wikipedia
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
Dates
Modify: 2024-02-18
1: Franci G, Manfroni G, Cannalire R, Felicetti T, Tabarrini O, Salvato A, Barreca ML, Altucci L, Cecchetti V. Tumour cell population growth inhibition and cell death induction of functionalized 6-aminoquinolone derivatives. Cell Prolif. 2015 Dec;48(6):705-17. doi: 10.1111/cpr.12224. PubMed PMID: 26597381.
2: Naik M, Humnabadkar V, Tantry SJ, Panda M, Narayan A, Guptha S, Panduga V, Manjrekar P, Jena LK, Koushik K, Shanbhag G, Jatheendranath S, Manjunatha MR, Gorai G, Bathula C, Rudrapatna S, Achar V, Sharma S, Ambady A, Hegde N, Mahadevaswamy J, Kaur P, Sambandamurthy VK, Awasthy D, Narayan C, Ravishankar S, Madhavapeddi P, Reddy J, Prabhakar K, Saralaya R, Chatterji M, Whiteaker J, McLaughlin B, Chiarelli LR, Riccardi G, Pasca MR, Binda C, Neres J, Dhar N, Signorino-Gelo F, McKinney JD, Ramachandran V, Shandil R, Tommasi R, Iyer PS, Narayanan S, Hosagrahara V, Kavanagh S, Dinesh N, Ghorpade SR. 4-aminoquinolone piperidine amides: noncovalent inhibitors of DprE1 with long residence time and potent antimycobacterial activity. J Med Chem. 2014 Jun 26;57(12):5419-34. doi: 10.1021/jm5005978. Epub 2014 Jun 11. PubMed PMID: 24871036.
3: Manfroni G, Cannalire R, Barreca ML, Kaushik-Basu N, Leyssen P, Winquist J, Iraci N, Manvar D, Paeshuyse J, Guhamazumder R, Basu A, Sabatini S, Tabarrini O, Danielson UH, Neyts J, Cecchetti V. The versatile nature of the 6-aminoquinolone scaffold: identification of submicromolar hepatitis C virus NS5B inhibitors. J Med Chem. 2014 Mar 13;57(5):1952-63. doi: 10.1021/jm401362f. Epub 2013 Nov 6. PubMed PMID: 24131104; PubMed Central PMCID: PMC3954902.
2: Naik M, Humnabadkar V, Tantry SJ, Panda M, Narayan A, Guptha S, Panduga V, Manjrekar P, Jena LK, Koushik K, Shanbhag G, Jatheendranath S, Manjunatha MR, Gorai G, Bathula C, Rudrapatna S, Achar V, Sharma S, Ambady A, Hegde N, Mahadevaswamy J, Kaur P, Sambandamurthy VK, Awasthy D, Narayan C, Ravishankar S, Madhavapeddi P, Reddy J, Prabhakar K, Saralaya R, Chatterji M, Whiteaker J, McLaughlin B, Chiarelli LR, Riccardi G, Pasca MR, Binda C, Neres J, Dhar N, Signorino-Gelo F, McKinney JD, Ramachandran V, Shandil R, Tommasi R, Iyer PS, Narayanan S, Hosagrahara V, Kavanagh S, Dinesh N, Ghorpade SR. 4-aminoquinolone piperidine amides: noncovalent inhibitors of DprE1 with long residence time and potent antimycobacterial activity. J Med Chem. 2014 Jun 26;57(12):5419-34. doi: 10.1021/jm5005978. Epub 2014 Jun 11. PubMed PMID: 24871036.
3: Manfroni G, Cannalire R, Barreca ML, Kaushik-Basu N, Leyssen P, Winquist J, Iraci N, Manvar D, Paeshuyse J, Guhamazumder R, Basu A, Sabatini S, Tabarrini O, Danielson UH, Neyts J, Cecchetti V. The versatile nature of the 6-aminoquinolone scaffold: identification of submicromolar hepatitis C virus NS5B inhibitors. J Med Chem. 2014 Mar 13;57(5):1952-63. doi: 10.1021/jm401362f. Epub 2013 Nov 6. PubMed PMID: 24131104; PubMed Central PMCID: PMC3954902.
Explore Compound Types
Get ideal chemicals from 750K+ compounds

